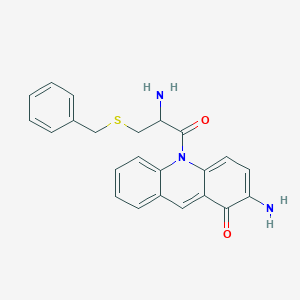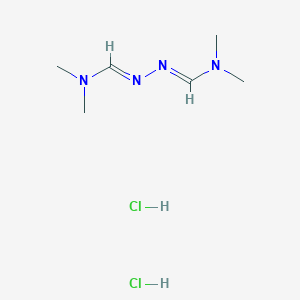
2-Amino-10-(2-amino-3-benzylsulfanylpropanoyl)acridin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-10-(2-amino-3-benzylsulfanylpropanoyl)acridin-1-one is a complex organic compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its unique structural features.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-10-(2-amino-3-benzylsulfanylpropanoyl)acridin-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Acridine Core: The acridine core can be synthesized through the cyclization of appropriate precursors such as 2-aminobenzophenone derivatives.
Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via nucleophilic substitution reactions using benzylthiol and appropriate leaving groups.
Attachment of the Amino Group: The amino group can be introduced through amination reactions using reagents such as ammonia or amines under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-Amino-10-(2-amino-3-benzylsulfanylpropanoyl)acridin-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
科学的研究の応用
2-Amino-10-(2-amino-3-benzylsulfanylpropanoyl)acridin-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, bacterial infections, and viral infections.
Industry: Utilized in the development of new materials and as a component in chemical sensors and diagnostic tools.
作用機序
The mechanism of action of 2-Amino-10-(2-amino-3-benzylsulfanylpropanoyl)acridin-1-one involves its interaction with biological targets such as DNA, enzymes, and receptors. The compound can intercalate into DNA, disrupting its structure and function, which can lead to the inhibition of DNA replication and transcription. Additionally, it may inhibit specific enzymes or receptors involved in disease pathways, thereby exerting its therapeutic effects.
類似化合物との比較
Similar Compounds
2-Amino-10-(3,5-dimethoxy)benzyl-9(10H)-acridinone: A similar acridine derivative with potent DNA-binding and antiproliferative activity.
Indole Derivatives: Compounds containing the indole nucleus, which also exhibit diverse biological activities such as antiviral, anticancer, and antimicrobial properties.
Uniqueness
2-Amino-10-(2-amino-3-benzylsulfanylpropanoyl)acridin-1-one is unique due to its specific structural features, including the presence of both amino and benzylsulfanyl groups, which contribute to its distinct chemical reactivity and biological activity. Its ability to intercalate into DNA and interact with various biological targets sets it apart from other similar compounds.
特性
IUPAC Name |
2-amino-10-(2-amino-3-benzylsulfanylpropanoyl)acridin-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S/c24-18-10-11-21-17(22(18)27)12-16-8-4-5-9-20(16)26(21)23(28)19(25)14-29-13-15-6-2-1-3-7-15/h1-12,19H,13-14,24-25H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWVFGTZWNEEMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(C(=O)N2C3=CC=CC=C3C=C4C2=CC=C(C4=O)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124656-61-7 |
Source


|
| Record name | N-(S-Benzyl-L-cysteinyl)-2-aminoacridone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6-Bromoimidazo[1,2-a]pyridin-8-ol](/img/structure/B1141847.png)




